molecular formula C36H54N4O11S B2835164 (S,R,S)-Ahpc-peg5-cooh CAS No. 2172820-14-1

(S,R,S)-Ahpc-peg5-cooh

Cat. No. B2835164
CAS RN: 2172820-14-1
M. Wt: 750.91
InChI Key: YDOJYEPMGKGKQV-ZLWRCJDJSA-N
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Description

The compound “(S,R,S)-Ahpc-peg5-cooh” is a complex organic molecule. The “S,R,S” notation likely refers to the stereochemistry of the molecule, indicating the configuration of chiral centers . “Ahpc” could be an abbreviation for a specific chemical group, and “peg5” suggests the presence of a polyethylene glycol unit with five repeating units. “cooh” is a carboxylic acid group.


Molecular Structure Analysis

The molecular structure of a compound like “(S,R,S)-Ahpc-peg5-cooh” would be determined by the arrangement and connectivity of its atoms. The “S,R,S” notation suggests the presence of chiral centers, which are carbon atoms bonded to four different groups .


Chemical Reactions Analysis

The reactivity of “(S,R,S)-Ahpc-peg5-cooh” would depend on its functional groups. For instance, the carboxylic acid group (“cooh”) is typically reactive and can participate in various reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the molecular structure of “(S,R,S)-Ahpc-peg5-cooh”. Stereoisomers, like those indicated by “S,R,S”, can have different physical properties .

Scientific Research Applications

References:

  • Brochado, M. G. S., et al. (2024). What is the most effective analytical method for quantification and identification of microplastics in contaminated soils? Environmental Geochemistry and Health, 46(260)
  • Fuster, J. M. (2004). The basis of S–R learning: associations between individual … Psychological Research, 68, 284–288
  • Review article: 4D printed shape memory polymers and their structures for … Science China Technological Sciences, 62(10), 1789–1798

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Mechanism of Action

The mechanism of action would depend on the intended use of “(S,R,S)-Ahpc-peg5-cooh”. For instance, if it’s a drug, the mechanism of action would describe how the compound interacts with biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with “(S,R,S)-Ahpc-peg5-cooh” would depend on its reactivity, toxicity, and potential for exposure. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on “(S,R,S)-Ahpc-peg5-cooh” could involve further studies on its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity under various conditions, and exploring potential uses in fields like medicine or materials science .

properties

IUPAC Name

3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N4O11S/c1-25-32(52-24-38-25)27-7-5-26(6-8-27)22-37-34(45)29-21-28(41)23-40(29)35(46)33(36(2,3)4)39-30(42)9-11-47-13-15-49-17-19-51-20-18-50-16-14-48-12-10-31(43)44/h5-8,24,28-29,33,41H,9-23H2,1-4H3,(H,37,45)(H,39,42)(H,43,44)/t28-,29+,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOJYEPMGKGKQV-ZLWRCJDJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N4O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,R,S)-Ahpc-peg5-cooh

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